molecular formula C19H16O6 B2648928 ethyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate CAS No. 858757-58-1

ethyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate

Cat. No.: B2648928
CAS No.: 858757-58-1
M. Wt: 340.331
InChI Key: QBAIPIAYUJSVLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities. This particular compound is characterized by the presence of a chromen-4-one moiety linked to a benzoate ester, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the synthesis process .

Mechanism of Action

The biological effects of ethyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate are primarily attributed to its ability to interact with various molecular targets and pathways:

Properties

IUPAC Name

ethyl 4-(7-hydroxy-2-methyl-4-oxochromen-3-yl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-3-23-19(22)12-4-7-14(8-5-12)25-18-11(2)24-16-10-13(20)6-9-15(16)17(18)21/h4-10,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAIPIAYUJSVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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